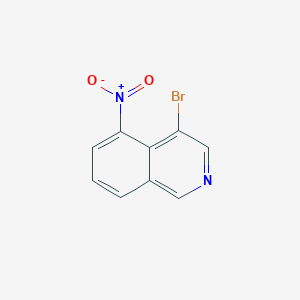

4-Bromo-5-nitroisoquinoline

Description

Propriétés

IUPAC Name |

4-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYGEXFKJUWRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297214 | |

| Record name | 4-bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-46-4 | |

| Record name | 58142-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Bromo-5-nitroisoquinoline

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-nitroisoquinoline

This guide provides a comprehensive technical overview of the , a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for its characterization.

The dual functionality of this compound—a bromine atom amenable to cross-coupling reactions and a nitro group that can be reduced to a versatile amine—makes it a valuable intermediate for constructing complex molecular architectures.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Molecular Profile and Structural Attributes

The foundational step in characterizing any chemical entity is to define its core structural and molecular properties. These values are the basis for all subsequent experimental and computational analyses.

Chemical Structure: this compound belongs to the isoquinoline family, a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The molecule is substituted with a bromine atom at position 4 and a nitro group at position 5.

Key Identifiers:

Table 1: Core Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, we can compile its fundamental computed properties and compare them with related, well-characterized isomers. This comparative approach is crucial in early-stage research when working with novel or less-common reagents.

| Property | Value (this compound) | Causality & Scientific Insight |

| Molecular Weight | 253.05 g/mol | A fundamental property calculated from the atomic weights of its constituent atoms (C, H, Br, N, O). It is essential for all stoichiometric calculations in synthesis and for mass spectrometry analysis.[1] |

| Monoisotopic Mass | 251.953 Da[5] | The exact mass of the molecule with its most abundant isotopes (e.g., ¹²C, ¹H, ⁷⁹Br). This value is critical for high-resolution mass spectrometry (HRMS), which is used to confirm elemental composition with high precision. |

| XLogP3 (Predicted) | 2.6[5] | This predicted partition coefficient indicates moderate lipophilicity. The aromatic rings contribute to lipophilicity, while the polar nitro group and nitrogen heteroatom decrease it. This balance is a key consideration in drug design, influencing solubility and membrane permeability.[6][7][8] |

| Melting Point (°C) | Not experimentally reported; expected to be a high-melting solid. | Aromatic compounds with polar groups like the nitro-substituent tend to form stable crystal lattices, resulting in high melting points. For comparison, the related isomer 5-Bromo-8-nitroisoquinoline has a reported melting point of 137-139°C.[9] The melting point is a critical indicator of purity.[10] |

| Boiling Point (°C) | Not applicable; likely to decompose before boiling. | Complex aromatic compounds, especially those with nitro groups, are often thermally unstable and will decompose at the high temperatures required for boiling at atmospheric pressure. |

| Solubility | Expected: Soluble in polar organic solvents (DMSO, DMF, Acetone). | The polar nitro group and the isoquinoline nitrogen suggest solubility in polar aprotic solvents. Solubility in aqueous media is expected to be low due to the large aromatic system, a critical factor for designing biological assays and formulation strategies. |

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel or sparsely documented compound. The following workflow outlines the logical progression from initial receipt of the material to a full data package suitable for a drug discovery program.

Caption: Figure 1. A phased approach ensures that fundamental identity and purity are confirmed before investing resources in more advanced characterization studies.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provides unambiguous structural confirmation and insights into the electronic environment of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of organic compounds in solution.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the nitro group and the bromine atom will cause downfield shifts for adjacent protons. For comparison, in 5-nitroisoquinoline, aromatic protons appear in the range of 7.7 to 9.4 ppm.[11]

-

¹³C NMR: The carbon spectrum will complement the proton data, with quaternary carbons (like C4-Br and C5-NO₂) being identifiable by their lack of attached protons in a DEPT experiment. Chemical shifts for carbons attached to bromine or a nitro group are significantly affected.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For this compound, the key diagnostic peaks would be:

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the C-NO₂ bond, respectively. This is a definitive indicator of the nitro group.

-

~1000-1100 cm⁻¹: A moderate absorption for the C-Br stretch.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula. A key feature in the mass spectrum of a bromo-compound is the isotopic pattern for bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units (e.g., at m/z 252 and 254).

Experimental Protocols for Core Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used. The following protocols are presented as self-validating systems for core property determination.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a rapid and reliable indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours.[12] Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample.[12] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm.[12]

-

Initial Rapid Scan: Place the capillary in a melting point apparatus. Heat rapidly (10-20°C/min) to determine an approximate melting range.[10] This prevents time wastage on subsequent, more precise measurements.

-

Precise Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[10][12] Prepare a new capillary tube. Heat slowly at a ramp rate of 1-2°C per minute.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is reported as T₁ - T₂.

Protocol 2: ¹H NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra free from artifacts. The choice of solvent and sample concentration can significantly impact spectral resolution and sensitivity.[13]

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good starting point for polar, aromatic compounds.

-

Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the compound for a ¹H NMR spectrum.[13]

-

Dissolution: Place the weighed sample in a small, clean vial. Add ~0.6-0.7 mL of the deuterated solvent. Vortex or gently warm the vial to ensure complete dissolution. If solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13]

-

Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) is often used. However, modern spectrometers can lock onto the deuterium signal of the solvent and reference the residual solvent peak, a process known as indirect referencing.[13]

-

Acquisition: Place the tube in the spectrometer. The instrument will be tuned, locked, and shimmed to optimize the magnetic field homogeneity. A standard 1D proton experiment can then be acquired, typically requiring 16 to 64 scans for a sample of this concentration.[14]

Protocol 3: Lipophilicity Determination (Shake-Flask Method for LogP)

Rationale: Lipophilicity, often expressed as LogP, is the measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the "gold standard" for LogP determination.[7][15]

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation.[7] Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in the n-octanol phase (e.g., at 1 mg/mL).

-

Partitioning: In a clean vial, combine a known volume of the n-octanol stock solution with a known volume of the PBS phase (e.g., 2 mL of each).

-

Equilibration: Cap the vial and shake or agitate it gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[6]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV. A calibration curve must be prepared for accurate quantification.

-

Calculation: The partition coefficient (P) is calculated as:

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Caption: Figure 2. A step-by-step workflow for the gold-standard shake-flask LogP determination method.

Safety and Handling

-

Potential Hazards:

-

Skin/Eye Irritation: Aromatic halides are often irritating to the skin and eyes.[16][17]

-

Harmful if Swallowed/Inhaled: Compounds of this class can be harmful if ingested or if the dust is inhaled.[17][18]

-

Reactivity: Nitroaromatic compounds can be energetic and may pose a risk if heated under confinement or mixed with strong reducing agents.

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Avoid creating dust when handling the solid material.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

-

Conclusion

This compound is a promising synthetic intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide provides the scientific rationale and robust experimental frameworks necessary for its thorough characterization. By employing a systematic workflow encompassing structural verification, purity assessment, and the determination of core properties like melting point and lipophilicity, researchers can ensure data integrity and make informed decisions in their synthetic and drug discovery endeavors. The provided protocols serve as a reliable foundation for generating the high-quality data required for advancing chemical and pharmaceutical research.

References

- Berben, P. et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Ciura, K. et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Cambridge MedChem Consulting. LogP/D.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points.

- Bio-protocol. (2024). LogP / LogD shake-flask method. protocols.io.

- Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure.

- Chemaxon. (2020). LogP / LogD shake-flask method v1. ResearchGate.

- University of Alberta, Department of Chemistry. (n.d.). Melting point determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- PubChem. (n.d.). 4-Bromo-1-methyl-5-nitro-isoquinoline. National Center for Biotechnology Information.

- Al-Saadi, S. (2021). experiment (1) determination of melting points. SlideShare.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Nuclear Magnetic Resonance, Volume 50. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Warner, K. D. et al. (2012). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters, 3(4), 295–300.

- ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A.

- Lee, H. T. et al. (2018). Ligand-observed NMR techniques to probe RNA-small molecule interactions. Methods, 148, 45-53.

- Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- PubChemLite. (n.d.). This compound (C9H5BrN2O2).

- Ark Pharma Scientific Limited. (n.d.). 4-bromo-1-nitroisoquinoline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. 58142-46-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C9H5BrN2O2 | CID 271280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. 5-Nitroisoquinoline(607-32-9) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. cdnisotopes.com [cdnisotopes.com]

4-Bromo-5-nitroisoquinoline: A Comprehensive Technical Guide for Advanced Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Functionalized Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and natural products. Its rigid bicyclic framework provides a versatile template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic introduction of substituents onto this core is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological properties. Among the myriad of substituted isoquinolines, 4-Bromo-5-nitroisoquinoline emerges as a particularly valuable building block. The presence of two distinct and orthogonally reactive functional groups—a bromine atom at the 4-position and a nitro group at the 5-position—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis, characterization, and strategic application in the development of novel therapeutics.

Section 1: Core Molecular Attributes of this compound

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization. This section delineates the key identifiers and characteristics of this compound.

Key Identifiers and Chemical Properties

The essential data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 58142-46-4 | [1] |

| Molecular Formula | C₉H₅BrN₂O₂ | [2] |

| Molecular Weight | 253.05 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=CN=CC(=C2C(=C1)N(=O)=O)Br | [2] |

| InChIKey | JAYGEXFKJUWRML-UHFFFAOYSA-N | [1] |

Structural Elucidation and Reactivity Overview

The structure of this compound is characterized by an isoquinoline core with a bromine atom at the C4 position and a nitro group at the C5 position. The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the electron-withdrawing nitro group can be readily reduced to a versatile amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This dual functionality provides a powerful toolkit for the synthesis of diverse compound libraries.

Section 2: Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Strategy: A Two-Step, One-Pot Approach

The proposed synthesis involves the sequential electrophilic bromination and nitration of isoquinoline in a one-pot procedure. This approach is efficient as it avoids the isolation of the intermediate bromoisoquinoline.[3]

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a scientifically informed projection and has not been experimentally validated for the synthesis of this compound. It should be performed with all necessary safety precautions by trained personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (e.g., 10 volumes relative to isoquinoline). Cool the acid to 0 °C in an ice-salt bath.

-

Addition of Isoquinoline: Slowly add isoquinoline (1.0 equivalent) to the stirred sulfuric acid, maintaining the internal temperature below 20 °C.

-

Bromination: Cool the reaction mixture to between -20 °C and -15 °C. Add N-bromosuccinimide (NBS) (1.1 - 1.3 equivalents) portion-wise, ensuring the temperature does not exceed -10 °C. The regioselectivity of bromination on the isoquinoline ring is highly dependent on the reaction conditions, and achieving selective bromination at the C4 position may require careful optimization.

-

Nitration: After stirring for several hours at low temperature, add potassium nitrate (KNO₃) (1.1 equivalents) portion-wise, maintaining the temperature below 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm slowly to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture carefully onto crushed ice.

-

Neutralization and Extraction: Basify the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of ~9, keeping the temperature below 20 °C with an ice bath. Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Section 3: Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in subsequent synthetic steps. The following analytical techniques are recommended for its characterization.

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the five protons on the isoquinoline core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline ring. The carbon atoms attached to the bromine and nitro groups will exhibit characteristic chemical shifts.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern for a monobrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.

Caption: Logical workflow for the analytical characterization of this compound.

Section 4: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups.

Key Chemical Transformations

-

Palladium-Catalyzed Cross-Coupling of the Bromine Atom: The C4-bromo substituent can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Reduction of the Nitro Group: The C5-nitro group can be selectively reduced to an amine under various conditions (e.g., catalytic hydrogenation, reduction with metals such as iron or tin in acidic media). The resulting 5-amino-4-bromoisoquinoline is a valuable intermediate for further derivatization.

Caption: Synthetic utility of this compound in generating molecular diversity.

Potential Therapeutic Areas

While specific drugs derived from this compound are not prominent in the literature, the isoquinoline core is a key feature in numerous therapeutic agents. The functional handles on this building block make it an attractive starting point for the synthesis of inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The ability to rapidly generate libraries of analogues from this intermediate is highly valuable in lead optimization campaigns.

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on similar compounds, this compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

-

Handling: Avoid creating dust. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, strategically functionalized building block for medicinal chemistry and organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular libraries. While a dedicated synthesis protocol and complete spectral data are yet to be widely published, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application. As the demand for novel and effective therapeutics continues to grow, the importance of versatile synthetic intermediates like this compound in fueling the drug discovery pipeline cannot be overstated.

References

- PubChem. This compound.

- PubChemLite. This compound (C9H5BrN2O2). [Link]

- Brown, W. D., & Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses. [Link]

- J&K Scientific LLC. This compound | 58142-46-4. [Link]

- PubChem. This compound.

Sources

A Comprehensive Technical Guide to the Solubility of 4-Bromo-5-nitroisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 4-bromo-5-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes theoretical predictions based on physicochemical properties, qualitative insights from structurally related compounds, and detailed, field-proven experimental protocols to empower researchers in their laboratory work.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental predictor of solubility. The molecular structure of this compound, with its combination of a relatively nonpolar aromatic isoquinoline core and polar bromo and nitro functional groups, dictates its solubility profile.

Physicochemical Properties of this compound

An understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₂ | |

| Molecular Weight | 253.05 g/mol | [1] |

| Predicted XLogP3-AA | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The predicted XLogP3-AA value of 2.6 indicates a moderate level of lipophilicity, suggesting that this compound will favor organic solvents over water. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors (the nitrogen atom in the isoquinoline ring and the two oxygen atoms of the nitro group) imply that it can interact with protic solvents, though it cannot form hydrogen bond networks as a donor.

Predicted Solubility Profile

Based on these properties, the following solubility profile can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar nitro group and the isoquinoline nitrogen.[2][3][4] Chlorinated solvents such as dichloromethane (DCM) and chloroform are also likely to be good solvents due to their ability to interact with the aromatic system and the polar functional groups.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, the lack of a donor group might limit its solubility compared to polar aprotic solvents. Ketones like acetone and esters like ethyl acetate should also provide moderate solubility.

-

Low to Insoluble: Expected in nonpolar solvents such as toluene, hexane, and heptane. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.

Insights from Structurally Related Compounds

While direct quantitative data for this compound is scarce, information on the solubility and purification of analogous compounds provides valuable qualitative indicators.

-

5-Bromoisoquinoline: This related compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol. This suggests that the isoquinoline core with a bromine substituent is amenable to dissolution in a range of polar and chlorinated organic solvents.

-

5-Bromo-8-nitroisoquinoline: Purification procedures for this isomer include recrystallization from a mixture of heptane and toluene, and column chromatography using solvent systems of dichloromethane/diethyl ether and dichloromethane/ethyl acetate.[5] This implies at least partial solubility in these solvents, with lower solubility in the heptane/toluene mixture allowing for crystallization upon cooling.

This information reinforces the prediction that this compound will exhibit good solubility in chlorinated solvents and moderate solubility in esters and ethers, while having limited solubility in nonpolar hydrocarbons.

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is crucial. The following section provides detailed protocols for this purpose.

General Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the solubility of a solid organic compound.

Sources

1H NMR and 13C NMR spectral data of 4-Bromo-5-nitroisoquinoline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-5-nitroisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Given the frequent need for unambiguous structural confirmation in drug development, this document serves as a predictive and interpretive resource for researchers. We will delve into the theoretical basis for the anticipated chemical shifts and coupling constants, drawing upon established principles of NMR spectroscopy and comparative data from related isoquinoline structures. The guide includes detailed, field-proven protocols for sample preparation and data acquisition, and presents the predicted spectral data in a clear, tabular format. Furthermore, a logical workflow for complete structural elucidation is visualized to underscore the self-validating nature of modern spectroscopic techniques.

Introduction: The Significance of Substituted Isoquinolines and NMR

The isoquinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] The specific functionalization of this scaffold, as seen in this compound, provides a versatile intermediate for the synthesis of novel therapeutic agents. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization.[2]

Precise structural characterization is paramount to ensure the identity and purity of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3][4] By analyzing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides a detailed map of the molecular framework, revealing the electronic environment of each atom, their connectivity, and spatial relationships.[5][6] This guide explains how to leverage NMR to confirm the precise substitution pattern of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the isoquinoline ring system is used. The diagram below illustrates the structure of this compound with each key position labeled.

Caption: Workflow for structural elucidation via NMR spectroscopy.

Spectral Analysis and Interpretation

While experimental data for the target molecule is not readily available in published literature, we can predict the ¹H and ¹³C NMR spectra with high confidence based on fundamental principles and data from analogous compounds, such as 5-bromo-8-nitroisoquinoline. [2]

Predicted ¹H NMR Spectrum

The chemical shift of a proton is primarily influenced by the electron density around it. Electronegative atoms and electron-withdrawing groups (EWGs) decrease this density, "deshielding" the proton and shifting its resonance signal to a higher ppm value (downfield). [7][8]

-

Strong Deshielding Effects: The nitro group (-NO₂) at the C-5 position is a powerful EWG through both resonance and inductive effects. [9]This will cause significant downfield shifts for nearby protons, particularly H-6. The nitrogen atom in the isoquinoline ring also strongly deshields adjacent protons (H-1 and H-3).

-

Anisotropic Effects: The aromatic rings induce a magnetic field that deshields protons located on the ring periphery.

-

Spin-Spin Coupling: Protons on adjacent carbons "split" each other's signals into multiplets according to the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons. [10]The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-1 | ~9.6 - 9.8 | s | - | Singlet due to no adjacent proton. Strongly deshielded by the adjacent ring nitrogen (C2). |

| H-3 | ~8.7 - 8.9 | s | - | Singlet due to no adjacent proton (C4 is substituted). Deshielded by the ring nitrogen (C2). |

| H-8 | ~8.4 - 8.6 | d | JH8-H7 = ~8.0 Hz | Doublet, coupled to H-7. Deshielded due to its peri-position relative to the C-1/N-2 region. |

| H-6 | ~8.2 - 8.4 | d | JH6-H7 = ~7.5 Hz | Doublet, coupled to H-7. Strongly deshielded by the ortho-nitro group at C-5. |

| H-7 | ~7.9 - 8.1 | t | JH7-H6 ≈ JH7-H8 ≈ 7.8 Hz | Triplet (or dd), coupled to both H-6 and H-8. Its chemical shift is influenced by both flanking protons. |

Predicted ¹³C NMR Spectrum

The principles of shielding and deshielding also apply to ¹³C NMR. Carbons directly bonded to electronegative atoms or EWGs are shifted significantly downfield.

-

Substituent Effects: The carbon atom bonded to the bromine (C-4) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon bonded to the nitro group (C-5) will be shifted significantly downfield.

-

Heteroatom Effects: Carbons adjacent to the ring nitrogen (C-1, C-3, C-8a) will be deshielded and appear at higher ppm values. Quaternary carbons (those without attached protons) often have weaker signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C-1 | ~152 - 154 | Deshielded by adjacent ring nitrogen. |

| C-3 | ~144 - 146 | Deshielded by adjacent ring nitrogen. |

| C-4 | ~120 - 122 | Carbon bearing the bromine atom. |

| C-4a | ~134 - 136 | Quaternary carbon at the ring junction. |

| C-5 | ~148 - 150 | Quaternary carbon bearing the strongly electron-withdrawing nitro group. |

| C-6 | ~125 - 127 | Aromatic CH, influenced by the adjacent nitro group. |

| C-7 | ~129 - 131 | Aromatic CH. |

| C-8 | ~127 - 129 | Aromatic CH. |

| C-8a | ~130 - 132 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

Conclusion

This guide provides a robust, theory-grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on the powerful electron-withdrawing nature of the nitro group and the influence of the bromine and nitrogen heteroatom. While these predictions serve as a strong baseline, definitive assignment requires the acquisition of experimental data, ideally including 2D NMR experiments like COSY, HSQC, and HMBC, as outlined in our proposed workflow. By following the detailed protocols and interpretive logic presented herein, researchers and drug development professionals can confidently achieve unambiguous structural confirmation of this valuable synthetic intermediate.

References

- Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- J&K Scientific LLC. (n.d.). This compound | 58142-46-4.

- PubChem. (n.d.). This compound.

- Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin.

- Royal Society of Chemistry. (2016). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- Zotal, A., et al. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.

- AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C13 and Proton NMR. YouTube.

- Crash Course. (2021, April 21). How to Identify Molecules - Proton NMR: Crash Course Organic Chemistry #26. YouTube.

- Timothy, D. W., & Robert, M. C. (2009). Basic 1H- and 13C-NMR Spectroscopy.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. azooptics.com [azooptics.com]

- 6. emerypharma.com [emerypharma.com]

- 7. acdlabs.com [acdlabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-5-nitroisoquinoline

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-5-nitroisoquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming identity, assessing purity, and understanding metabolic pathways. This document delves into the core principles of analyzing this compound, detailing the theoretical underpinnings, practical experimental protocols, and the interpretation of the resulting mass spectral data.

Introduction: The Analytical Significance of this compound

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a key structural motif in many biologically active compounds. The presence of a bromine atom and a nitro group introduces specific physicochemical properties that influence its behavior in a mass spectrometer. Accurate mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, for quality control during synthesis, and for metabolic studies. This guide will focus on the use of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and widely used technique for the analysis of semi-volatile compounds like this compound.

Physicochemical Properties and Expected Mass Spectral Features

Before delving into the analytical methodology, it is essential to understand the key properties of this compound that dictate its mass spectrometric behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Monoisotopic Mass | 251.95345 Da | [2] |

| Molecular Weight | ~253.05 g/mol | [3] |

The Molecular Ion and Its Characteristic Isotopic Pattern

The most fundamental piece of information obtained from a mass spectrum is the mass of the molecular ion (M⁺•). For this compound, the monoisotopic mass of the molecular ion is approximately 251.95 Da. A key feature for the identification of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion, which will appear as a pair of peaks of almost equal intensity separated by 2 m/z units (M⁺• and [M+2]⁺•).[3] This distinctive signature is a powerful tool for confirming the presence of a single bromine atom in the molecule.

Analytical Methodology: A Step-by-Step Approach

The following section outlines a robust workflow for the analysis of this compound using GC-MS.

Analytical Workflow

Caption: Workflow for GC-MS analysis of this compound.

Experimental Protocol: GC-MS

This protocol provides a general framework for the analysis. Instrument parameters may require optimization based on the specific instrumentation used.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: Set a solvent delay to prevent filament damage from the solvent peak (e.g., 3-5 minutes, depending on the solvent and GC conditions).

Data Interpretation: Deciphering the Mass Spectrum

The interpretation of the mass spectrum is a critical step in the identification of this compound.

Predicted Fragmentation Pathway

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to characteristic fragmentation. The fragmentation of this compound is expected to proceed through several key pathways:

Sources

Foreword: The Strategic Importance of 4-Bromo-5-nitroisoquinoline in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-nitroisoquinoline

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, from natural alkaloids like morphine and berberine to synthetic pharmaceuticals.[1][2] The strategic functionalization of this scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable building block for drug development professionals. Its unique substitution pattern offers two orthogonal synthetic handles: a bromine atom at the C4 position, ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), and a nitro group at the C5 position.[1] The nitro group is not only a potent electron-withdrawing group that modifies the electronic properties of the ring system but can also be readily reduced to a versatile amino group, opening avenues for amidation, alkylation, and other derivatizations.[3][4] This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this key intermediate, designed for researchers and scientists aiming to leverage its synthetic potential.

Part 1: Strategic Synthesis Pathway—A Causality-Driven Approach

The synthesis of polysubstituted isoquinolines requires careful strategic planning to control regioselectivity. Direct electrophilic substitution on the parent isoquinoline ring predominantly occurs at the C5 and C8 positions of the electron-rich benzene ring, as the pyridine ring is deactivated by the nitrogen atom.[5][6] Therefore, achieving the 4-bromo-5-nitro substitution pattern necessitates a multi-step approach where the directing effects of pre-installed substituents are harnessed.

The most logical and efficient pathway involves a two-step sequence:

-

Selective Bromination of Isoquinoline at the C4 Position: This initial step introduces the bromo-substituent, which will serve as a directing group for the subsequent nitration.

-

Regioselective Nitration of 4-Bromoisoquinoline: The bromine atom, being an ortho-, para-director, will sterically and electronically favor the introduction of the nitro group at the adjacent C5 position.

This strategy is superior to the reverse (nitration then bromination) because the strongly deactivating and meta-directing nitro group at C5 would hinder and direct away from the desired C4 position for subsequent bromination.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of 4-Bromoisoquinoline

The synthesis of the 4-bromoisoquinoline intermediate is achieved via a palladium-catalyzed electrocyclic reaction of a 2-alkynyl benzyl azide, a modern and selective method.[7]

-

Reagents and Materials:

-

2-Alkynyl benzyl azide (starting material)

-

Palladium(II) bromide (PdBr₂)

-

Copper(II) bromide (CuBr₂)

-

Lithium Bromide (LiBr)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

To a solution of 2-alkynyl benzyl azide (1.0 equiv) in anhydrous acetonitrile, add PdBr₂ (5 mol%), CuBr₂ (20 mol%), and LiBr (2.0 equiv).

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromoisoquinoline.[7]

-

Validation: Confirm the structure of 4-bromoisoquinoline using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

-

Step 2: Nitration of 4-Bromoisoquinoline to Yield this compound

This step employs classical nitrating conditions, where the regiochemical outcome is controlled by the C4-bromo substituent.

-

Reagents and Materials:

-

4-Bromoisoquinoline (from Step 1)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)[8]

-

Ice bath, dropping funnel

-

Crushed ice, Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-bromoisoquinoline (1.0 equiv) to chilled concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

-

Cool the resulting solution to 0 °C.

-

Prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 equiv) to a small amount of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the stirred solution of 4-bromoisoquinoline, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring progress by TLC.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous suspension with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography to afford this compound as a solid product.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 2: Comprehensive Characterization—A Multi-Technique Approach

Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and physical methods provides an unambiguous validation system.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₂ | [9][10] |

| Molecular Weight | 253.05 g/mol | [9] |

| Monoisotopic Mass | 251.95345 Da | [10] |

| Appearance | Expected to be a yellow or light brown solid | General observation |

| Melting Point | To be determined experimentally (TBD) | - |

Spectroscopic Data & Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound in CDCl₃ are as follows:

-

¹H NMR: The spectrum will show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).

-

The protons on the pyridine ring (H1, H3) will appear as singlets or narrow doublets.

-

The protons on the benzene ring (H6, H7, H8) will form a complex splitting pattern (doublets, triplets, or doublet of doublets) due to ortho and meta couplings. The strong electron-withdrawing effect of the nitro group at C5 will cause a significant downfield shift for the peri-proton at H6.

-

-

¹³C NMR: The spectrum provides information on the carbon skeleton.[9]

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C1, C3 | 140-155 | Heteroaromatic carbons adjacent to nitrogen. |

| C4 | ~120 | Carbon bearing bromine (ipso-carbon). |

| C5 | ~148 | Carbon bearing the nitro group (ipso-carbon). |

| C6, C7, C8 | 120-135 | Aromatic carbons on the benzene ring. |

| C4a, C8a | 125-140 | Bridgehead carbons. |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Technique: Electrospray Ionization (ESI-MS) or Electron Ionization (EI-MS).

-

Expected Molecular Ion Peaks: A characteristic isotopic pattern for bromine will be observed.

-

[M]⁺: m/z ≈ 252 (corresponding to the ⁷⁹Br isotope)

-

[M+2]⁺: m/z ≈ 254 (corresponding to the ⁸¹Br isotope)

-

-

Key Observation: The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 1:1, which is a definitive signature for the presence of a single bromine atom.[1]

-

High-Resolution MS (HRMS): Provides the exact mass, confirming the molecular formula. Calculated for [M+H]⁺ (C₉H₆BrN₂O₂): 252.96073.[10]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=N / C=C | 1550 - 1650 | Aromatic Ring Stretching |

| Nitro (N-O) | 1500 - 1560 (asymmetric) | Stretching |

| 1300 - 1370 (symmetric) | Stretching | |

| C-Br | 500 - 650 | Stretching |

The two strong absorption bands for the nitro group are critical for confirming its successful introduction onto the isoquinoline core.[12]

Characterization Logic Diagram

Caption: Logic flow for the structural confirmation of the target compound.

References

- Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions.

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.International Journal of Pharmaceutical Sciences.

- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)

- Various synthetic routes for isoquinolinone derivatives.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.RSC Publishing. [Link]

- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.Arkivoc, 2018. [Link]

- Isoquinoline, 5-bromo-8-nitro-.Organic Syntheses Procedure. [Link]

- 4-Bromo-1-methyl-5-nitro-isoquinoline.PubChem. [Link]

- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

- Sandmeyer reaction.Wikipedia. [Link]

- Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride.PrepChem.com. [Link]

- Reactions of Isoquinoline.YouTube. [Link]

- This compound.PubChem. [Link]

- Sandmeyer Reaction.Organic Chemistry Portal. [Link]

- Recent trends in the chemistry of Sandmeyer reaction: a review.Journal of the Iranian Chemical Society, 2021. [Link]

- Supplementary Information.The Royal Society of Chemistry. [Link]

- This compound (C9H5BrN2O2).PubChemLite. [Link]

- The Sandmeyer Reactions.Chad's Prep®. [Link]

- 4-Bromo-isoquinoline - Optional[13C NMR].SpectraBase. [Link]

- Synthesis of 1-bromo-5-nitro isoquinoline.PrepChem.com. [Link]

- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.

- Exploring the Chemistry and Applications of Isoquinoline.Amerigo Scientific. [Link]

- Sandmeyer Reaction.YouTube. [Link]

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.Chemistry & Biodiversity, 2024. [Link]

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1983. [Link]

- Isoquinoline.NIST WebBook. [Link]

- 4-Bromo-5-chloroisoquinoline.Lead Sciences. [Link]

- IR Spectroscopy - Basic Introduction.YouTube. [Link]

- Infrared Spectroscopy.Michigan State University Chemistry Department. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. This compound | C9H5BrN2O2 | CID 271280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. youtube.com [youtube.com]

The Nitro-Charged Core: A Technical Guide to the Biological Potential of Substituted Nitroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with profound biological effects. The strategic introduction of a nitro group to this privileged heterocycle dramatically alters its electronic landscape, unlocking a versatile range of bioactivities. This in-depth guide provides a comprehensive exploration of the potential biological activities of substituted nitroisoquinolines, delving into their anticancer, antimicrobial, and antiparasitic properties. We will examine the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a technical resource for the advancement of nitroisoquinoline-based therapeutics.

Part 1: Anticancer Activity: Targeting the Machinery of Cell Proliferation

Nitroisoquinoline derivatives have emerged as a compelling class of anticancer agents, primarily by targeting key enzymes involved in DNA replication and repair.[1] Their mechanisms often converge on the induction of DNA damage and the subsequent triggering of apoptotic pathways in rapidly dividing cancer cells.

Inhibition of Topoisomerase I: Inducing Lethal DNA Strand Breaks

A significant body of research highlights nitrated indenoisoquinolines as potent inhibitors of human topoisomerase I (Top1).[1] Top1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Inhibition of Top1 by nitroisoquinolines stabilizes the covalent Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[2][3] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately initiating apoptosis. The presence of the nitro group on the isoquinoline ring has been demonstrated to significantly enhance the Top1 inhibitory activity of these compounds.[1]

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is another crucial enzyme in the DNA damage response, playing a key role in the repair of single-strand DNA breaks. PARP inhibitors have shown remarkable efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, a concept known as synthetic lethality.[1] Certain nitroisoquinoline derivatives are under investigation as potential PARP inhibitors. By blocking PARP-mediated DNA repair, these compounds lead to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In cancer cells with compromised homologous recombination repair (e.g., BRCA-mutated), these double-strand breaks cannot be efficiently repaired, leading to cell death.

Table 1: Anticancer Activity of Representative Nitroisoquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1-10 | [1] |

| Nitrated Indenoisoquinolines | Various | Low nanomolar to micromolar range | [1] |

| 3-Biphenyl-N-methylisoquinolin-1-one | Five different human cancer cell lines | Potent activity reported | [4] |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast cancer sub-panel | Active | [5] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Part 2: Antimicrobial and Antiparasitic Activities: Unleashing Reactive Nitrogen Species

Nitroaromatic compounds have a long-standing history as antimicrobial and antiparasitic agents.[6][7] The biological activity of nitroisoquinolines in this context is largely attributed to the reductive activation of the nitro group within microbial and parasitic cells.

Mechanism of Action: A Prodrug Approach

Substituted nitroisoquinolines act as prodrugs that are selectively activated by microbial and parasitic nitroreductases.[6][7][8][9] These enzymes, which are often absent or have different substrate specificities in mammalian cells, catalyze the reduction of the nitro group. This process generates a cascade of highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as nitric oxide and other reactive nitrogen species (RNS).[6][7][8] These reactive species are highly cytotoxic and can damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to microbial or parasitic cell death.[10]

Spectrum of Activity

Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated promising antibacterial and antifungal activity.[1] For instance, nitroxoline and its derivatives have shown efficacy against various bacteria and fungi.[11] The antimicrobial spectrum is influenced by the specific substitution pattern on the isoquinoline ring, which affects the compound's uptake and the efficiency of its reductive activation by microbial nitroreductases.

Nitroaromatic compounds are effective against a range of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and human African trypanosomiasis (Trypanosoma brucei).[6][7] The selective toxicity of these compounds towards parasites is due to the presence of specific nitroreductases that efficiently activate the nitro-prodrugs.[9]

Table 2: Antimicrobial and Antiparasitic Activity of Representative Nitroaromatic Compounds

| Compound Class | Organism | MIC/EC50 | Reference |

| Nitroxoline Mannich Bases | Bacteria and Fungi | LogP dependent, optimal ~2 | [11] |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | MIC: 15.6 µg/mL | [12] |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | MIC: 2 µg/mL | [12] |

| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | MIC: 10 µg/mL | [12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Part 3: Chemical Synthesis and Structure-Activity Relationship (SAR)

The biological activity of substituted nitroisoquinolines is intimately linked to their chemical structure. The position and nature of substituents on the isoquinoline ring can profoundly influence their potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies

A variety of synthetic methods have been developed for the preparation of substituted isoquinolines. These include classical methods like the Bischler-Napieralski and Pictet-Spengler reactions, as well as modern transition metal-catalyzed cross-coupling and cyclization reactions.[13] The introduction of the nitro group can be achieved through electrophilic nitration of the isoquinoline core. The choice of synthetic route allows for the systematic modification of the isoquinoline scaffold to explore structure-activity relationships.

Structure-Activity Relationship Insights

-

Position of the Nitro Group: The position of the nitro group on the isoquinoline ring is critical for biological activity. For instance, in nitrated indenoisoquinolines, the position of the nitro group significantly impacts their Top1 inhibitory activity.

-

Other Substituents: The presence of other substituents, such as methoxy or halogen groups, can modulate the electronic properties of the molecule, influencing its interaction with biological targets and its metabolic stability.

-

Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP, plays a crucial role in its ability to cross cell membranes and reach its intracellular target. For antimicrobial nitroxoline derivatives, an optimal logP of around 2 has been associated with the highest activity.[11]

Part 4: Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the nitroisoquinoline compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow of the MTT cell viability assay.

Topoisomerase I DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the Top1-DNA cleavage complex.

Principle: Top1 relaxes supercoiled plasmid DNA by introducing a transient single-strand nick. Inhibitors trap the enzyme-DNA complex, and upon denaturation, the nicked DNA can be separated from the supercoiled and relaxed forms by agarose gel electrophoresis.

Step-by-Step Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

Purified human Topoisomerase I enzyme

-

Test compound (nitroisoquinoline derivative) at various concentrations or a vehicle control.

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K. Incubate at 37°C for another 30 minutes to digest the protein.

-

Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers are well separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The accumulation of nicked circular DNA in the presence of the compound indicates Top1 inhibition.

Caption: Experimental workflow for the Topoisomerase I DNA cleavage assay.

PARP Inhibition Assay (Colorimetric)

This assay measures the activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Principle: Activated PARP uses NAD+ to synthesize poly(ADP-ribose) chains on nuclear proteins, including histones. In this assay, biotinylated NAD+ is used as a substrate, and the incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.

Step-by-Step Protocol:

-

Plate Coating: Coat a 96-well plate with histones and incubate overnight. Wash the plate to remove unbound histones.

-

Reaction Setup: Add the following to each well:

-

Activated DNA (to stimulate PARP activity)

-

PARP enzyme

-

Test compound (nitroisoquinoline derivative) at various concentrations or a vehicle control.

-

Biotinylated NAD+

-

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to proceed.

-

Washing: Wash the plate to remove unincorporated biotinylated NAD+.

-

Detection: Add streptavidin-HRP to each well and incubate for 1 hour. Wash the plate again.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

-

Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for a colorimetric PARP inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the nitroisoquinoline compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Conclusion

Substituted nitroisoquinolines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to act as anticancer, antimicrobial, and antiparasitic agents stems from their unique chemical properties conferred by the nitro group and the isoquinoline scaffold. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic profiles, and in-depth investigation of their mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on this remarkable chemical core. This guide provides a foundational framework for researchers and drug development professionals to advance the study and application of substituted nitroisoquinolines in the quest for new medicines.

References

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. [Link]

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed. [Link]

- (PDF) Nitroaromatic Antibiotics as Nitrogen Oxide Sources.

- Antimicrobial Activity of Nitroaromatic Deriv

- Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

- PARP assay for inhibitors. BMG LABTECH. [Link]

- Antimicrobial activity (MIC values in mg/mL) of compounds.

- Table 1 IC 50 values of derivatives against cancer cells and relative...

- Antimicrobial activity in vitro, MIC values expressed in μM for all...

- IC50 values for compounds 1 and 2 in various cancer cell lines and a...

- Isoquinoline synthesis. Organic Chemistry Portal. [Link]

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp

- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

- IC 50 values of samples showing anticancer activity against different cancer cell lines studied.

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

- Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed. [Link]

- The anticancer IC50 values of synthesized compounds.

- Topoisomerase inhibitor. Wikipedia. [Link]

- Topoisomerase Inhibitors. ScienceDirect. [Link]

- Structure-activity relationship of anticancer drug candid

- Antibacterial and antifungal activities of nitroxoline Mannich bases. PubMed. [Link]

- Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them.

- Antibacterial activity of the compounds: MIC's in mg/mL.

- Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed Central. [Link]

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]